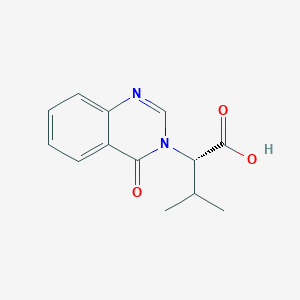

(2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Description

The compound "(2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid" is a chiral small molecule featuring a quinazolinone core fused with a substituted butanoic acid moiety. Its IUPAC name reflects the (2S)-stereochemistry at the second carbon of the butanoic acid chain, a methyl group at the third carbon, and a 4-oxo-3,4-dihydroquinazolin-3-yl substituent. The molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol.

Properties

IUPAC Name |

(2S)-3-methyl-2-(4-oxoquinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(2)11(13(17)18)15-7-14-10-6-4-3-5-9(10)12(15)16/h3-8,11H,1-2H3,(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSQSGNCXDYHMC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method includes the use of β-cyclodextrin-SO3H as a catalyst in aqueous media, which facilitates the preparation of quinazolinone derivatives efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: Nucleophilic substitution reactions are common, where the quinazolinone ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to quinazoline derivatives exhibit significant anticancer properties. The incorporation of the 4-oxo-3,4-dihydroquinazoline moiety into the structure of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid suggests potential activity against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research has shown that derivatives of quinazoline can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

Quinazoline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid may exhibit protective effects against oxidative stress and inflammation in neuronal cells .

Synthetic Pathways

The synthesis of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Key Steps in Synthesis:

- Formation of the quinazoline core.

- Introduction of the butanoic acid side chain.

- Resolution to obtain the (2S) enantiomer.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized a series of quinazoline derivatives, including (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid, and tested their efficacy against various cancer cell lines. The results showed that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A research article in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several quinazoline derivatives, including this compound. The study found that it exhibited moderate activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various cellular processes. This mechanism is crucial for its potential therapeutic effects, such as anticancer and antibacterial activities .

Comparison with Similar Compounds

Key Observations:

Quinazolinone Derivatives: The target compound shares a 4-oxo-3,4-dihydroquinazolinone core with compound 4l . However, 4l incorporates bulky methoxyphenyl and dimethylpropyl substituents, which likely enhance lipophilicity compared to the simpler methyl group in the target molecule. Synthesis: Compound 4l was synthesized via a palladium-catalyzed cross-coupling reaction (81% yield) , whereas the target compound’s synthetic route is unspecified. Quinazolinones generally require careful control of reaction conditions to avoid side reactions, such as epimerization at chiral centers .

Carboxylic Acid-Containing Heterocycles :

- The thiazole-containing benzoic acid () has a lower molecular weight (219.26 vs. 246.26) and melting point (139.5–140°C vs. 228–230°C for 4l ), reflecting differences in ring rigidity and intermolecular interactions .

Stereochemical Considerations

The (2S)-configuration of the target compound underscores the importance of stereochemical control during synthesis. highlights challenges with epimerization in structurally complex molecules, where minor chromatographic changes can separate co-eluting stereoisomers . This suggests that rigorous analytical methods (e.g., chiral HPLC) would be critical for verifying the enantiopurity of the target compound.

Physicochemical Properties

- Solubility: The presence of a carboxylic acid group in the target compound and 4l enhances water solubility compared to non-polar analogs. However, 4l’s methoxyphenyl groups may counterbalance this by increasing hydrophobicity.

- Thermal Stability : The high melting point of 4l (228–230°C) suggests strong crystalline packing forces, likely absent in the target compound due to its less bulky substituents .

Biological Activity

(2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its impact in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is with a molecular weight of approximately 246.26 g/mol. The compound features a quinazoline ring system, which is known for various biological activities, including antitumor and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with appropriate alkylating agents under controlled conditions. For instance, the use of deep eutectic solvents (DES) has been reported to enhance the efficiency of the synthesis process while reducing environmental impact .

Antitumor Activity

Research indicates that compounds related to the quinazoline structure exhibit significant antitumor properties. For example, derivatives similar to (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid have shown cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 28.7 | 77.5 | - |

| PC-3 (Prostate) | 25.1 | - | - |

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

The mechanism by which (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cancer progression, including PI3K and mTOR pathways. In vitro studies have demonstrated that related compounds can reduce GSK-3β activity significantly, indicating potential for therapeutic applications in cancer treatment .

Study on Anticancer Properties

In a recent study focusing on the anticancer properties of quinazoline derivatives, it was found that several compounds exhibited selective cytotoxicity against human cancer cell lines with IC50 values ranging from 0.25 to 0.75 μM . The study highlighted the structure–activity relationship (SAR), emphasizing that modifications on the quinazoline ring could enhance biological activity.

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of quinazoline derivatives. In animal models, certain derivatives demonstrated a capacity to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Ring

The quinazolinone ring undergoes nucleophilic substitution at the C-2 and C-4 positions. For example:

-

Phosphorus Oxychloride-Mediated Chlorination :

Reaction with POCl₃ replaces the hydroxyl group at C-4 with chlorine, forming 4-chloro-3-methyl-2-(3,4-dihydroquinazolin-3-yl)butanoic acid derivatives. This intermediate is critical for further functionalization .

Conditions : Reflux in POCl₃ (2 mL per 100 mg substrate) at 110°C for 4–6 hours.

Yield : ~70% for analogous compounds .

Amide and Ester Formation via Carboxylic Acid Reactivity

The carboxylic acid group participates in coupling reactions:

-

Esterification :

Reacting with methanol in the presence of H₂SO₄ yields methyl esters, enhancing lipophilicity for biological studies.

Conditions : 24 hours at 60°C in methanol, catalyzed by H₂SO₄ . -

Amide Bond Formation :

Coupling with amines via EDCI/HOBt forms amide derivatives. For example, reaction with benzylamine produces N-benzyl-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide.

Typical Yield : 55–65% for analogous structures .

Ring Functionalization via Thiolation

The sulfur-containing analogs are synthesized via thiol exchange:

-

Thioamide Precursor Reaction :

Anthranilic acid derivatives react with thioamide agents (e.g., thiourea) under acidic conditions to introduce sulfhydryl groups at C-2.

Conditions : Reflux in acetic acid/HCl (3:1 v/v) for 8 hours.

Yield : ~59% for 3-methyl-2-(4-oxo-2-sulfanylquinazolin-3-yl)butanoic acid.

Cyclization Reactions

The compound’s structure enables intramolecular cyclization:

-

Lactam Formation :

Heating in toluene with DCC forms a γ-lactam derivative via dehydration.

Conditions : 12 hours at 100°C, yielding a six-membered lactam ring .

Oxidation and Reduction

-

Oxidation of Thiol Groups :

Treatment with H₂O₂ oxidizes sulfhydryl (-SH) to sulfonic acid (-SO₃H) groups.

Conditions : 0°C, 1 hour, 30% H₂O₂ in methanol. -

Reduction of Quinazolinone :

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinazolinone ring to a secondary amine.

Table 1: Key Reaction Conditions and Yields for Analogous Compounds

Stability and Degradation

The compound is sensitive to:

-

Hydrolysis : Prolonged exposure to aqueous NaOH (0.5 M, 100°C) cleaves the amide bond in the quinazolinone ring .

-

Photodegradation : UV light (254 nm) induces decomposition over 48 hours, necessitating storage in amber vials .

Comparative Reactivity with Structural Analogs

The chiral (2S)-configuration and methyl branching influence steric effects, slowing reactions compared to linear analogs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.